molecular formula C22H21N3OS B6553228 2-(3,4-dimethylphenyl)-4-{[(3-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine CAS No. 1040664-80-9

2-(3,4-dimethylphenyl)-4-{[(3-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine

Cat. No.: B6553228
CAS No.: 1040664-80-9
M. Wt: 375.5 g/mol
InChI Key: ZUNRWILLUGOKIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethylphenyl)-4-{[(3-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a pyrazolo[1,5-a]pyrazine derivative featuring a 3,4-dimethylphenyl substituent at position 2 and a sulfanyl group at position 4, further substituted with a 3-methoxybenzyl moiety. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological activities, including antitumor, antimicrobial, and kinase inhibition properties.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-4-[(3-methoxyphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS/c1-15-7-8-18(11-16(15)2)20-13-21-22(23-9-10-25(21)24-20)27-14-17-5-4-6-19(12-17)26-3/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNRWILLUGOKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethylphenyl)-4-{[(3-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H30N6O2S2C_{23}H_{30}N_{6}O_{2}S_{2} with a molecular weight of approximately 486.7 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core substituted with a dimethylphenyl group and a sulfanyl moiety linked to a methoxyphenyl group.

PropertyValue
Molecular FormulaC23H30N6O2S2
Molecular Weight486.7 g/mol
IUPAC NameThis compound
LogP3.576
Polar Surface Area68.639 Ų

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines:

  • MTT Assay Results : In vitro studies using the MTT assay revealed that certain pyrazolo derivatives exhibited stronger cytotoxic effects than conventional chemotherapeutics like cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231) .
  • Mechanisms of Action : The most active derivatives were found to induce apoptosis via caspase activation (caspase-9, -8, and -3/7) and promote autophagy through increased beclin-1 expression and mTOR inhibition .

Other Biological Activities

Beyond anticancer effects, pyrazole compounds have been noted for their broad spectrum of biological activities:

  • Antimicrobial Activity : Pyrazole derivatives have shown promise against various pathogens, suggesting potential applications in treating infections .
  • Enzyme Inhibition : Some studies indicate that pyrazole-based compounds can inhibit enzymes such as xanthine oxidase, which is relevant in managing conditions like gout .

Case Studies

  • Study on Apoptosis Induction : A study focused on a related pyrazolo compound demonstrated its ability to trigger apoptosis in breast cancer cells by modulating key apoptotic pathways . The findings underscore the potential of structural modifications in enhancing biological activity.
  • Antimicrobial Efficacy : Research exploring the antimicrobial properties of pyrazole derivatives showed effective inhibition against several fungi and bacteria, indicating their versatility in medicinal chemistry .

Comparison with Similar Compounds

Substituent Effects on the Pyrazolo[1,5-a]pyrazine Core

Position 2 Modifications
  • 2-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1021262-12-3): This analog replaces the sulfanyl group at position 4 with a ketone. Its similarity score (0.98) to the target compound suggests comparable electronic and steric profiles, though the ketone may lower solubility compared to sulfanyl derivatives .
  • 2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl Derivatives: describes a derivative with a 4-chlorophenyl group at position 2 and a methylsulfanylphenyl acetamide substituent.
Position 4 Modifications
  • Sulfanyl vs. Ketone Functionality :
    The sulfanyl group in the target compound introduces a sulfur atom capable of hydrogen bonding and redox interactions. In contrast, ketone-containing analogs (e.g., CAS 1021262-12-3) may exhibit higher polarity but lower membrane permeability .

  • Sulfonyl and Piperazine Substituents: Compound 438218-24-7 () features a trifluoromethyl group and a benzhydrylpiperazine carbonyl moiety at position 3.

Solubility and Reactivity

  • Solubility :
    tert-Butyl carboxylate groups in pyrazolo[1,5-a]pyrimidines () improve solubility via polar carboxylate moieties. The target compound’s 3-methoxybenzylsulfanyl group may offer moderate solubility, balancing lipophilicity and polarity .

  • Synthetic Routes : Multicomponent reactions () using iodine catalysis enable efficient pyrazolo[1,5-a]pyrimidine synthesis. Similar methods could apply to the target compound, with the sulfanyl group introduced via thiol-alkylation or nucleophilic substitution .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(3,4-dimethylphenyl)-4-{[(3-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Core Formation : Construct the pyrazolo[1,5-a]pyrazine core via cyclocondensation of aminopyrazoles with α,β-unsaturated carbonyl compounds under reflux in ethanol or acetonitrile .

Sulfanyl Group Introduction : Couple the core with (3-methoxyphenyl)methanethiol using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .

Purification : Isolate intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and final product via recrystallization (methanol/water) .
Key Optimization : Solvent choice (DMF enhances sulfanyl coupling efficiency) and catalyst-free conditions reduce side reactions .

Advanced: How can researchers resolve low yields during the sulfanyl group coupling step?

Methodological Answer:
Low yields often stem from steric hindrance or competing oxidation. Mitigation strategies:

  • Activation : Use iodine or Cu(I) catalysts to activate the thiol group, improving electrophilicity .
  • Inert Atmosphere : Conduct reactions under nitrogen to prevent disulfide formation .
  • Solvent Screening : Test DMSO for enhanced solubility of aromatic thiols .
  • Progress Monitoring : Use TLC (GF254 plates) with UV detection to optimize reaction time and minimize degradation .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation : ¹H/¹³C NMR (DMSO-d₆) for aromatic proton environments and sulfanyl linkage verification. LC-MS (ESI+) confirms molecular ion peaks .
  • Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
  • Thermal Stability : TGA/DSC to determine decomposition temperatures (typically >200°C for pyrazolo-pyrazines) .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound’s antimicrobial activity?

Methodological Answer:

Structural Modifications :

  • Vary substituents on the 3,4-dimethylphenyl group (e.g., halogens, methoxy) to assess hydrophobicity .
  • Replace the sulfanyl group with sulfonyl or methylene to probe electronic effects .

Assay Selection :

  • In Vitro MIC Tests : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Biofilm Inhibition : Use crystal violet staining in microtiter plates .

Data Correlation : Pair biological results with computational LogP and polar surface area calculations .

Basic: What in vitro models are suitable for evaluating anticancer activity?

Methodological Answer:

  • Cell Lines : Use A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cells .
  • Assays :
    • MTT assay for IC₅₀ determination (48–72 hr exposure) .
    • Flow cytometry (Annexin V/PI staining) to quantify apoptosis .
  • Controls : Include cisplatin and doxorubicin as positive controls .

Advanced: How to address discrepancies in IC₅₀ values across replicate studies?

Methodological Answer:

  • Source Identification : Check cell passage number, serum batch variability, and compound solubility (use DMSO stock ≤0.1% v/v) .
  • Orthogonal Assays : Validate with ATP-based luminescence or clonogenic assays .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess inter-experimental variability .

Basic: What strategies improve solubility for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the methoxy group for enhanced aqueous solubility .
  • Formulation : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes .
  • Particle Size Reduction : Nano-milling (e.g., ball milling) to increase surface area .

Advanced: How to validate target engagement in kinase inhibition assays?

Methodological Answer:

  • Kinase Profiling : Use recombinant kinase panels (e.g., Eurofins) at 1 µM compound concentration .
  • Cellular Target Validation :
    • Western blotting for phospho-kinase suppression (e.g., p-AKT, p-ERK) .
    • CRISPR knockouts of suspected targets (e.g., PI3K) to confirm mechanism .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Conditions : Store at −20°C in amber vials under argon to prevent oxidation .
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

Advanced: How to employ computational modeling for predicting metabolic pathways?

Methodological Answer:

  • Software : Use Schrödinger’s ADMET Predictor or GLORYx for phase I/II metabolism predictions .
  • Key Parameters : Focus on CYP3A4/2D6-mediated oxidation and glucuronidation sites .
  • Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.